molecular formula C4H10Cl3N B13410363 2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride

2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride

Cat. No.: B13410363
M. Wt: 182.51 g/mol
InChI Key: YMDZDFSUDFLGMX-VOPNIJSASA-N
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Description

2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride is a deuterated analog of a nitrogen mustard compound. Nitrogen mustards are a class of compounds known for their alkylating properties, which have been utilized in both chemical warfare and chemotherapy. The deuterated version of this compound is particularly significant in research due to its isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride typically involves the reaction of deuterated ethanolamine with thionyl chloride to form 2-chloroethylamine. This intermediate is then reacted with deuterated ethylamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride involves the formation of highly reactive aziridinium ions. These ions can alkylate DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is similar to other nitrogen mustards and is the basis for its use in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Properties

Molecular Formula

C4H10Cl3N

Molecular Weight

182.51 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride

InChI

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D,3D2;/hD

InChI Key

YMDZDFSUDFLGMX-VOPNIJSASA-N

Isomeric SMILES

[2H]C(C([2H])([2H])N([2H])CCCl)Cl.Cl

Canonical SMILES

C(CCl)NCCCl.Cl

Origin of Product

United States

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